molecular formula C9H10ClN5O2S B2841635 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide CAS No. 920467-20-5

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Cat. No. B2841635
CAS RN: 920467-20-5
M. Wt: 287.72
InChI Key: XLUXCLZIOHXABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a tetrazole ring attached to a 4-chlorophenyl group via a methylene bridge, with a sulfonamide group attached to the methylene .

Scientific Research Applications

Structural Analysis and Conformation

Structural analysis of similar sulfonamide compounds reveals their conformational features, bond parameters, and hydrogen bonding patterns, which are crucial for understanding their biological activity and interaction with receptor molecules. For example, studies on various dichlorophenyl methanesulfonamides have shown specific conformations of the N—H bond and detailed the packing of molecules into chains through hydrogen bonding, highlighting their potential in drug design and molecular recognition processes (Gowda, Foro, & Fuess, 2007).

Docking Studies and Biological Activity

Docking studies and crystal structure analysis of tetrazole derivatives provide insights into the orientation and interaction of molecules within the active sites of enzymes. Such research is pivotal for drug discovery, specifically in identifying and designing potent inhibitors for enzymes like cyclooxygenase-2 (COX-2), a target in anti-inflammatory therapy. The molecular docking studies are complemented by bioassay tests to confirm the inhibitory activity of these compounds (Al-Hourani et al., 2015).

Synthesis and Chemoselectivity

Research on the development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrates the importance of understanding the structure-reactivity relationship. These reagents exhibit good chemoselectivity, which is fundamental in synthetic organic chemistry for achieving specific reactions without affecting other functional groups within the molecule (Kondo et al., 2000).

Antiviral Activity

The synthesis of sulfonamide derivatives and their evaluation for antiviral activity against specific viruses, such as the tobacco mosaic virus, underscores the potential of such compounds in developing new antiviral agents. The structure-activity relationship derived from these studies informs the design of molecules with enhanced biological efficacy (Chen et al., 2010).

Advanced Materials and Sensing Applications

In the field of materials science, sulfonamide compounds and related structures have been utilized in the development of metal-organic frameworks (MOFs) for applications such as luminescence sensing and pollutant removal. These studies highlight the versatility of sulfonamide-based ligands in constructing functional materials with potential environmental and analytical applications (Zhao et al., 2017).

Mechanism of Action

The mechanism of action of “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide” is not currently known due to the lack of research on this specific compound.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUXCLZIOHXABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.